4-(4-chlorobenzenesulfonyl)-8-(2,4-dimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core with oxygen and nitrogen heteroatoms. Its structure features two key substituents:
- 2,4-Dimethoxybenzoyl group: A benzoyl group with methoxy substituents at the 2- and 4-positions, contributing electron-donating effects and influencing solubility.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O6S/c1-29-17-5-8-19(20(15-17)30-2)21(26)24-11-9-22(10-12-24)25(13-14-31-22)32(27,28)18-6-3-16(23)4-7-18/h3-8,15H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPYRNFHLJYQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-8-(2,4-dimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-8-(2,4-dimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the benzoyl group would produce alcohols.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-8-(2,4-dimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-8-(2,4-dimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The benzoyl group may interact with cellular receptors, modulating signal transduction pathways. The diazaspirodecane core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The activity and physicochemical properties of spirocyclic compounds are highly dependent on substituent chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Molecular formula for the target compound can be inferred as C₂₃H₂₄ClN₂O₆S (unconfirmed due to lack of direct evidence).
Key Findings from Structural Comparisons
The 2,4-dimethoxybenzoyl moiety offers better solubility than the 4-ethoxybenzoyl group in due to increased polarity from dual methoxy groups.
Steric and Functional Group Influences :
- Compounds with bulkier substituents (e.g., trifluoromethylpyridinyl in ) exhibit higher molecular weights (~470 Da) and may face bioavailability challenges, unlike the target compound’s more balanced structure.
- Unsubstituted sulfonyl analogs (e.g., ) lack the chlorine’s electronic effects, reducing binding affinity in receptor-based assays.
Application Hypotheses :
- The dual sulfonyl groups in suggest utility in enzyme inhibition studies, whereas the target compound’s benzoyl-sulfonyl combination may target dual-functional proteins.
- Nitro- and trifluoromethyl-substituted analogs (e.g., ) are linked to pesticidal activity, implying the target compound could be optimized for similar uses with reduced toxicity.
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-8-(2,4-dimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the spirocyclic class of compounds known for their diverse biological activities. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{20}ClN_{2}O_{5}S
- Molecular Weight : 396.88 g/mol
This compound features a spirocyclic framework that incorporates a sulfonyl group and methoxy-substituted aromatic rings, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with sulfonyl groups have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study assessing the antibacterial efficacy of related compounds, the minimum inhibitory concentrations (MICs) ranged from 0.016 μg/mL to 0.063 μg/mL against selected pathogens, suggesting that modifications in the piperazine moiety enhance bactericidal effects .
Anti-inflammatory Properties
The compound's structural characteristics also suggest potential anti-inflammatory activity. Sulfonyl derivatives have been shown to modulate inflammatory pathways effectively. In experimental models, compounds exhibiting similar functional groups demonstrated comparable anti-inflammatory effects to glucocorticoids without the associated side effects . This property could be attributed to the ability of the sulfonyl group to interact with specific receptors involved in inflammatory responses.
The proposed mechanism of action for this class of compounds involves interference with bacterial cell wall synthesis and modulation of inflammatory mediators. The presence of the sulfonyl group may enhance binding affinity to target proteins or enzymes critical for microbial survival and inflammatory processes.
Case Studies
-
Case Study on Antibacterial Efficacy :
A series of synthesized derivatives based on the spirocyclic framework were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the benzoyl position significantly improved antibacterial potency compared to non-modified analogs . -
Case Study on Anti-inflammatory Activity :
In a controlled study involving induced inflammation in rodent models, a related sulfonyl compound demonstrated a reduction in edema and inflammatory cytokine levels comparable to established anti-inflammatory drugs . This suggests that similar modifications in our compound could yield promising anti-inflammatory agents.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
